

A Comparative Guide to the Selectivity of ONX-0914 TFA and Carfilzomib

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Compound of Interest		
Compound Name:	ONX-0914 TFA	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of two prominent proteasome inhibitors: **ONX-0914 TFA** and carfilzomib. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their drug development and research applications.

Executive Summary

ONX-0914 TFA and carfilzomib are both potent proteasome inhibitors, yet they exhibit distinct selectivity profiles for the catalytic subunits of the constitutive proteasome and the immunoproteasome. **ONX-0914 TFA** is a highly selective inhibitor of the immunoproteasome subunit β 5i (LMP7). In contrast, carfilzomib is a broader spectrum inhibitor, potently targeting the β 5 and β 5i subunits, with additional activity against other subunits at higher concentrations. This difference in selectivity has significant implications for their biological effects and potential therapeutic applications.

Data Presentation: Quantitative Selectivity of ONX-0914 TFA and Carfilzomib

The following table summarizes the inhibitory concentrations (IC50) of **ONX-0914 TFA** and carfilzomib against the catalytic subunits of the constitutive proteasome (β 1, β 2, β 5) and the



immunoproteasome (β 1i, β 2i, β 5i). It is important to note that the presented data is compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.

Target Subunit	ONX-0914 TFA IC50 (nM)	Carfilzomib IC50 (nM)
Constitutive Proteasome		
β1 (Caspase-like)	>1000[1]	618 ± 149[2]
β2 (Trypsin-like)	>1000[1]	379 ± 107[2]
β5 (Chymotrypsin-like)	~200-400 (estimated 20-40 fold less potent than against β5i)[1][3]	5.2 [from purified proteasome], 21.8 ± 7.4 [in cell lines][2]
Immunoproteasome		
β1i (LMP2)	~200-400 (inhibited by 60% at efficacious doses)[3]	22-33% inhibition at 20 mg/m² dose[4]
β2i (MECL-1)	Minor effects at efficacious doses[3]	31-46% inhibition at 20 mg/m² dose[4]
β5i (LMP7)	10-20[1][3]	14 [from purified proteasome], 77-80% inhibition at 20 mg/m² dose[4]

Experimental Protocols

Determining Proteasome Subunit Selectivity using Competitive Activity-Based Protein Profiling (ABPP)

This method allows for the direct assessment of an inhibitor's ability to compete with a broadspectrum or subunit-selective activity-based probe for binding to the active sites of proteasome subunits.

1. Cell Culture and Lysate Preparation:



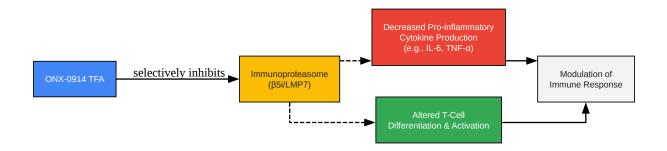
- Culture cells of interest (e.g., multiple myeloma cell lines for carfilzomib, or immune cell lines like RPMI-8226 for ONX-0914) to a density of 1-2 x 10⁶ cells/mL.
- Harvest cells by centrifugation and wash with ice-cold PBS.
- Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA) on ice.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
- 2. Competitive Inhibition:
- Dilute the cell lysate to a final protein concentration of 1 mg/mL in lysis buffer.
- Aliquot the lysate and pre-incubate with a range of concentrations of the test inhibitor (ONX-0914 TFA or carfilzomib) or vehicle control (DMSO) for 1 hour at 37°C.
- 3. Activity-Based Probe Labeling:
- Following pre-incubation, add a fluorescently-tagged, pan-reactive (e.g., Me4BodipyFL-Ahx3L3VS) or subunit-selective activity-based probe to each reaction to a final concentration of 1 μM.
- Incubate for 1-2 hours at 37°C.
- 4. SDS-PAGE and Fluorescence Scanning:
- Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
- Separate the proteins on a 12.5% SDS-PAGE gel.
- Visualize the labeled proteasome subunits using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the fluorophore on the probe.



- The intensity of the fluorescent band corresponding to each proteasome subunit will be inversely proportional to the inhibitory activity of the compound at that subunit.
- 5. Data Analysis:
- Quantify the fluorescence intensity of each band using densitometry software (e.g., ImageJ).
- Normalize the intensity of each band to a loading control (e.g., Coomassie staining of the gel).
- Plot the percentage of inhibition (relative to the vehicle control) against the inhibitor concentration.
- Calculate the IC50 value for each subunit by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows Signaling Pathway Diagrams

The distinct selectivity profiles of **ONX-0914 TFA** and carfilzomib lead to different downstream cellular consequences.



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Fig. 1: Simplified signaling pathway for ONX-0914 TFA.





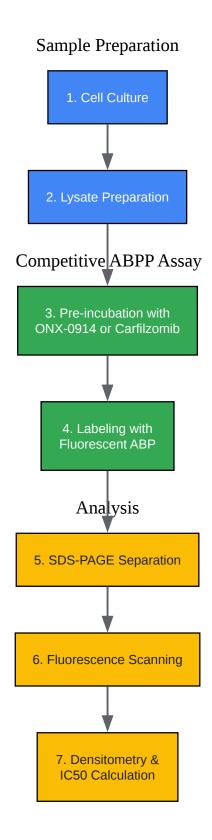
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Fig. 2: Simplified signaling pathway for Carfilzomib.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the competitive activity-based protein profiling (ABPP) workflow used to determine inhibitor selectivity.





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Fig. 3: Experimental workflow for competitive ABPP.



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